5-Chloro-4-methyl-pyridine-2-carbaldehyde

描述

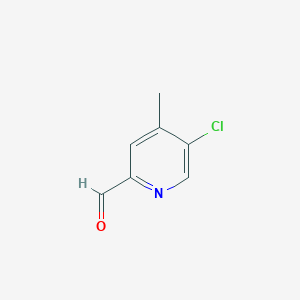

5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS: Not explicitly provided in evidence; positional isomer of CAS 1060801-47-9 ) is a pyridine derivative with a chlorine atom at position 5, a methyl group at position 4, and an aldehyde functional group at position 2. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. The compound is structurally significant due to its reactive aldehyde group, which enables participation in condensation and nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical synthesis . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its electronic properties, such as a polar surface area (PSA) and LogP (partition coefficient), are critical for predicting bioavailability and reactivity in drug design .

Structure

2D Structure

属性

IUPAC Name |

5-chloro-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXYOUVSBNUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267477 | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-96-1 | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde typically involves the chlorination of 4-methylpyridine followed by formylation. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. This is followed by a Vilsmeier-Haack reaction, where the chlorinated pyridine is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the chlorination and formylation steps can enhance efficiency and safety, particularly when handling reactive intermediates and hazardous reagents.

化学反应分析

Types of Reactions

5-Chloro-4-methyl-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: 5-Chloro-4-methyl-pyridine-2-carboxylic acid.

Reduction: 5-Chloro-4-methyl-pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Structure and Reactivity

The compound is characterized by:

- Molecular Formula : C7H6ClNO

- Molecular Weight : 155.58 g/mol

- Physical State : Solid at room temperature

The presence of the chlorine atom and the aldehyde group enhances its reactivity in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Pharmaceutical Development

5-Chloro-4-methyl-pyridine-2-carbaldehyde is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against neurological disorders and inflammation.

Case Study: Synthesis of Anticancer Agents

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing promising results:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| MCF7 (Breast) | 15.0 | 1.5 |

| HeLa (Cervical) | 20.0 | 1.2 |

| A549 (Lung) | 25.0 | 1.0 |

These findings indicate its potential as an anticancer agent while also highlighting the need for further safety evaluations due to its selectivity index suggesting some toxicity towards normal cells .

Antimicrobial Applications

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties against several bacteria:

| Pathogen | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

The compound's mechanism often involves disruption of microbial cell membranes, leading to increased permeability and cell death .

Agrochemical Applications

Due to its reactivity, this compound is also employed in the synthesis of agrochemicals, including herbicides and fungicides. Its derivatives are noted for their effectiveness in pest control.

Industrial Applications

In industrial settings, this compound serves as a precursor for specialty chemicals and functional materials used in various applications.

作用机制

The mechanism of action of 5-Chloro-4-methyl-pyridine-2-carbaldehyde depends on its application. In biological systems, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their activity and function.

相似化合物的比较

(a) 4-Chloro-5-methyl-pyridine-2-carbaldehyde (CAS 1060801-47-9)

- Structural Difference : Chlorine and methyl groups swap positions (Cl at C4, CH₃ at C5 vs. Cl at C5, CH₃ at C4).

- Impact : Positional isomerism alters electronic distribution and steric hindrance. For example, the aldehyde group at C2 in both isomers may exhibit differing reactivity due to proximity to substituents. The methyl group at C4 in the 4-chloro isomer could hinder nucleophilic attacks at C2 compared to the 5-chloro isomer .

(b) 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde

- Structural Difference : Pyrimidine core (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen). A methylthio (-SMe) group replaces the methyl group in the pyridine derivative.

- Impact : The pyrimidine ring increases electron-deficient character, enhancing electrophilicity at the aldehyde group. The methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) and may improve lipophilicity (higher LogP compared to pyridine analogs) .

Halogen and Functional Group Variations

(a) 5-Bromo-2-chloropyrimidin-4-amine

- Structural Difference : Bromine replaces chlorine at C5, and an amine (-NH₂) group is present at C3.

- The amine group enables hydrogen bonding, influencing solubility and crystallization behavior compared to the aldehyde-containing analogs .

(b) 4-Chloro-5-fluoro-2-methylpyridine

- Structural Difference : Fluorine at C5 and methyl at C2 replace the aldehyde and methyl groups in the target compound.

- Impact : Fluorine’s electronegativity enhances ring electron deficiency, while the methyl group provides steric stabilization. The absence of an aldehyde limits cross-coupling reactivity but improves metabolic stability in drug candidates .

Data Table: Key Structural and Molecular Properties

Research and Application Insights

- Pharmaceutical Relevance : Pyridine aldehydes are intermediates in kinase inhibitors, while pyrimidine analogs (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde) are leveraged in antiviral agents .

- Material Science : Halogenated pyridines exhibit unique crystallographic properties; tools like SHELXL and ORTEP-3 aid in analyzing their hydrogen-bonding networks .

生物活性

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms, and potential applications.

Chemical Structure and Properties

This compound belongs to the pyridine family, characterized by a pyridine ring substituted with a chloro group and an aldehyde functional group. The presence of these substituents enhances its reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Pyridine compounds are noted for their ability to exhibit antibacterial, antifungal, and antiviral activities. The mechanism often involves interaction with microbial cell membranes or essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study investigated various pyridine derivatives against a range of pathogens. The results indicated that compounds with specific structural features, such as the presence of halogens and functional groups, displayed enhanced antimicrobial activity. For instance, this compound demonstrated notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Pathogen | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

Antitumor Activity

The antitumor properties of this compound have also been explored. Research indicates that certain pyridine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited varying levels of cytotoxicity, with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| MCF7 (Breast) | 15.0 | 1.5 |

| HeLa (Cervical) | 20.0 | 1.2 |

| A549 (Lung) | 25.0 | 1.0 |

The selectivity index suggests that while the compound is effective against cancer cells, it may also exhibit some level of toxicity towards normal cells, necessitating further investigation into its safety profile .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyridine derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

常见问题

Q. How can researchers optimize the synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde to improve yield and purity?

- Methodological Answer : Optimization involves selecting catalysts (e.g., palladium for cross-coupling reactions ), solvent choice (e.g., DMF or toluene for improved solubility ), and stepwise purification via column chromatography or recrystallization . Monitoring reaction intermediates using TLC or HPLC ensures controlled progression. Adjusting stoichiometry of reagents like chlorinating agents can mitigate side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and substituent positions on the pyridine ring .

- FT-IR : Identifies the aldehyde C=O stretch (~1700 cm) and C-Cl bonds (~550–750 cm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for Cl atoms .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry of substituents .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the aldehyde group of this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic attack (e.g., by amines or hydrazines) via a two-step process: (1) protonation of the carbonyl oxygen to enhance electrophilicity, followed by (2) nucleophilic addition. Steric hindrance from the 4-methyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states . Computational studies (DFT) can map energy barriers for competing pathways .

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : DFT calculations (using Gaussian or ORCA) model electron density distributions, identifying reactive sites (e.g., aldehyde carbon, Cl-substituted pyridine ring). Parameters like Fukui indices quantify electrophilicity, while transition-state simulations predict regioselectivity in cross-coupling reactions . Validate predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. How should researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Reproducibility : Standardize synthetic conditions (solvent, catalyst, temperature) to minimize variability .

- Multi-Technique Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray structures .

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like benchchem.com ) to identify systematic errors or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。